(+)-JQ1 - 1268524-70-4

(+)-JQ1

Catalog Number: EVT-287736
CAS Number: 1268524-70-4
Molecular Formula: C23H25ClN4O2S
Molecular Weight: 457.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-JQ1 is a potent, selective, and cell-permeable small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. [, , , , , , , , , , , , , , , , , , , , , ] This compound has garnered significant interest in the scientific community as a valuable chemical probe for studying BET protein function and its role in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , , , , , , , , , ] (+)-JQ1 exhibits high specificity for BET proteins and effectively inhibits their interaction with acetylated lysine residues on histone tails, thereby modulating gene expression. [, , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of Next-Generation BET Inhibitors: While (+)-JQ1 serves as a valuable tool compound, efforts are underway to develop more potent, selective, and metabolically stable BET inhibitors with improved pharmacological properties for clinical translation. []

  • Combination Therapies: Exploring the synergistic potential of (+)-JQ1 in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies, could enhance treatment efficacy and overcome drug resistance. [, , ]

  • Biomarker Development: Identifying predictive biomarkers of response to (+)-JQ1 or other BET inhibitors will be crucial for patient stratification and personalized medicine approaches in the clinic. []

  • Investigating Bromodomain-Independent Effects: Further research is needed to fully elucidate the bromodomain-independent mechanisms of action of (+)-JQ1 and assess their implications for both therapeutic efficacy and potential off-target effects. []

(-)-JQ1

  • Relevance: (-)-JQ1 serves as a crucial control in studies involving (+)-JQ1. Its inability to inhibit BET bromodomains helps to delineate the on-target effects of (+)-JQ1 from any off-target effects. Interestingly, both (+)-JQ1 and (-)-JQ1 were found to activate the PI3K/AKT/eNOS cascade in endothelial cells and induce CYP3A4 expression through PXR activation, suggesting these effects are independent of BET bromodomain inhibition. [, ] This highlights the importance of using (-)-JQ1 as a control to confirm the specificity of BET bromodomain inhibition by (+)-JQ1.

(±)-JQ1

  • Compound Description: (±)-JQ1, also referred to as JQ1 in some studies, represents a racemic mixture containing equal amounts of both the (+)-JQ1 and (-)-JQ1 enantiomers. [, ]

(+)-JQ1-CHO

  • Compound Description: (+)-JQ1-CHO is an aldehyde derivative of (+)-JQ1, formed by oxidation at the 2-position of the thiophene ring. [] This compound was generated in vitro as part of a study aimed at identifying the primary metabolic pathway of (+)-JQ1.
  • Relevance: (+)-JQ1-CHO is an intermediate in the metabolism of (+)-JQ1, eventually getting reduced to (+)-JQ1-OH. [] Understanding the metabolic fate of (+)-JQ1 can help in designing analogs with improved pharmacokinetic properties.

(+)-JQ1-OH

  • Compound Description: (+)-JQ1-OH is a hydroxylated derivative of (+)-JQ1, formed by reduction of the aldehyde group in (+)-JQ1-CHO. [] It is the major metabolite of (+)-JQ1 identified in liver microsomes. []
  • Relevance: The identification of (+)-JQ1-OH as the primary metabolite of (+)-JQ1 was crucial for understanding the drug's metabolic liability. This finding paved the way for the design of more stable (+)-JQ1 analogs, like (−CD3, (+)-JQ1-D), with improved pharmacokinetic properties. []

(−CD3, (+)-JQ1-D)

  • Compound Description: (−CD3, (+)-JQ1-D) is a deuterated analog of (+)-JQ1. This modification involves replacing three hydrogen atoms with deuterium on the 2-thienyl methyl group of (+)-JQ1. []
  • Relevance: This specific deuteration was designed to block the metabolically labile site on (+)-JQ1. (−CD3, (+)-JQ1-D) exhibited a longer half-life in both mouse and human liver microsomes compared to (+)-JQ1, confirming that oxidation at the 2-thienyl methyl group is a major metabolic pathway for (+)-JQ1. []

(+)-JQ1-DPA

  • Compound Description: (+)-JQ1-DPA is a novel zinc-chelating analog of (+)-JQ1. In this compound, (+)-JQ1 is conjugated to dipicolyl amine (DPA) via an ethylenediamine linker. [] DPA is known to chelate Zn2+ ions, which are present in high concentrations in pancreatic β-cells.
  • Relevance: The rationale behind designing (+)-JQ1-DPA was to target (+)-JQ1 specifically to pancreatic β-cells, potentially reducing off-target effects. [] (+)-JQ1-DPA retained its ability to bind to BRD4 and effectively attenuated the expression of NF-ĸB target genes in β-cells. [] This compound represents a promising strategy for developing more targeted therapies for diseases like type 1 diabetes.

(+)-JQ1-DBA

  • Compound Description: (+)-JQ1-DBA is a control compound designed to assess the impact of the zinc-chelating DPA moiety in (+)-JQ1-DPA. In this analog, (+)-JQ1 is conjugated to dibenzyl amine (DBA), which lacks zinc-chelating properties. []
  • Relevance: (+)-JQ1-DBA serves as a direct control for (+)-JQ1-DPA, allowing researchers to isolate the effects of zinc-chelation on the compound's activity and selectivity. []

(-)-JQ1-DPA

  • Compound Description: (-)-JQ1-DPA is a zinc-chelating analog of (-)-JQ1, the inactive enantiomer of (+)-JQ1. []
  • Relevance: This compound was designed as a negative control to assess whether the zinc-chelating DPA moiety itself has any inherent biological activity, independent of BET bromodomain inhibition. []

Panobinostat (PS)

  • Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor. [, ] HDAC inhibitors are a class of epigenetic drugs that interfere with the removal of acetyl groups from histones, leading to changes in gene expression.
  • Relevance: Panobinostat was found to synergistically enhance the anti-leukemic effects of (+)-JQ1 in acute myeloid leukemia (AML) cells, including the stem cell subpopulation. [] This combination therapy led to greater attenuation of MYC and BCL-2 expression, increased levels of pro-apoptotic proteins, and improved survival in mouse models of AML. [] These results highlight the potential of combining BET and HDAC inhibitors for a more effective treatment of AML.

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy drug commonly used in the treatment of various cancers, including pancreatic cancer and non-small cell lung cancer (NSCLC). [, ] It works by interfering with DNA synthesis, ultimately leading to cell death.
  • Relevance: Gemcitabine was identified as a potential agent to overcome resistance to (+)-JQ1 in KRAS-mutant/LKB1-deficient NSCLC cells. [] The combination of gemcitabine and (+)-JQ1 resulted in increased apoptosis in resistant cell lines, which was associated with an increase in the pro-apoptotic protein Bim without a compensatory increase in the anti-apoptotic protein Mcl-1. []

ABT-263

  • Compound Description: ABT-263, also known as Navitoclax, is a BH3 mimetic that inhibits the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W. [, ]
  • Relevance: ABT-263 was found to synergize with (+)-JQ1 in inducing apoptosis in invasive lobular carcinoma (ILC) cell lines. [, ] ILC cell lines resistant to (+)-JQ1-induced apoptosis showed dependency on BCL-XL, and combining (+)-JQ1 with ABT-263 effectively overcame this resistance. [] This synergistic effect suggests a potential therapeutic strategy for ILC treatment.

PD173074

  • Compound Description: PD173074 is an inhibitor of fibroblast growth factor receptor 1 (FGFR1). [] FGFR1 is a receptor tyrosine kinase involved in cell growth, survival, and differentiation.
  • Relevance: In ILC cell lines resistant to (+)-JQ1-induced apoptosis, high levels of FGFR1 were observed. Combining (+)-JQ1 with PD173074 led to increased cell death in these resistant cells. [] This finding suggests that FGFR1 signaling might play a role in the resistance to BET inhibition and that targeting this pathway could enhance the efficacy of (+)-JQ1.

Rapamycin

  • Compound Description: Rapamycin, also known as sirolimus, is an inhibitor of the mammalian target of rapamycin (mTOR) pathway. [, ] mTOR is a key regulator of cell growth, proliferation, and survival.
  • Relevance: Combining (+)-JQ1 with rapamycin exhibited a synergistic inhibitory effect on the growth and survival of osteosarcoma cells both in vitro and in vivo. [, ] This combination therapy effectively inhibited tumor growth in a mouse xenograft model, making it a promising potential treatment option for osteosarcoma.

Other BET Inhibitors

  • I-BET151: Like (+)-JQ1, I-BET151 is a BET bromodomain inhibitor. [, , ] It has been shown to have anti-cancer activity in various cancer models.
  • I-BET762: Another BET bromodomain inhibitor, I-BET762, has shown therapeutic potential in preclinical models of cancer. [, ]
  • OTX-015: Similar to (+)-JQ1, OTX-015 is a BET inhibitor. [] It has demonstrated promising results in preclinical studies for various cancer types.
Source and Classification

(+)-JQ1 was initially developed as part of a series of compounds aimed at inhibiting the bromodomain and extraterminal domain family of proteins, which are implicated in various cellular processes, including transcriptional regulation and cell cycle progression. It is classified as a small molecule inhibitor and is recognized for its role in epigenetic modulation.

Synthesis Analysis

Methods and Technical Details

Another approach utilizes photochemical oxidation to identify metabolic sites, facilitating the synthesis of fluorinated analogs. This method streamlines the process by reducing the number of synthetic steps required .

Molecular Structure Analysis

Structure and Data

The molecular structure of (+)-JQ1 features a thienodiazepine core, which is essential for its biological activity. The compound's structural formula can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Key structural characteristics include:

  • A tert-butyl group that enhances binding affinity to bromodomains.
  • A thienyl moiety contributing to its lipophilicity and metabolic stability.

Spectroscopic data confirm the identity and purity of (+)-JQ1, with specific attention given to its optical rotation values .

Chemical Reactions Analysis

Reactions and Technical Details

(+)-JQ1 undergoes various chemical reactions that are crucial for its functionality. For instance, it can be oxidized at specific sites, leading to metabolites that may influence its pharmacokinetics. The compound has been shown to react with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism .

In laboratory settings, (+)-JQ1 can also be modified through alkylation reactions to create derivatives with enhanced selectivity for specific bromodomain targets . These modifications are essential for developing new analogs that may have improved therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism through which (+)-JQ1 exerts its effects primarily involves competitive inhibition of bromodomain interactions with acetylated histones. By binding to the bromodomain of proteins such as BRD4, (+)-JQ1 disrupts transcriptional activation mediated by these proteins, leading to altered gene expression profiles.

Studies have demonstrated that treatment with (+)-JQ1 results in significant reductions in the expression of genes associated with cell proliferation and survival, particularly in cancer cell lines . This action is mediated through the modulation of signaling pathways linked to oncogenes like MYC.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(+)-JQ1 exhibits several notable physical properties:

  • Molecular Weight: 358.46 g/mol
  • Melting Point: Approximately 120 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical properties include stability under physiological conditions but susceptibility to metabolic degradation by cytochrome P450 enzymes, which limits its clinical application .

Applications

Scientific Uses

The primary applications of (+)-JQ1 lie within scientific research:

  • Epigenetic Research: As a tool for studying the roles of bromodomain-containing proteins in gene regulation.
  • Cancer Therapy: Investigated for its potential use in treating various cancers by targeting oncogenic pathways.
  • Pharmacological Studies: Used to explore drug metabolism and interactions due to its profile as a substrate for cytochrome P450 enzymes.

Properties

CAS Number

1268524-70-4

Product Name

(+)-JQ1

IUPAC Name

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1

InChI Key

DNVXATUJJDPFDM-KRWDZBQOSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-JQ1; (+)-JQ-1; (+)-JQ 1; Bromodomain Inhibitor

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.